Momelotinib

Catalog No.
S001626
CAS No.
1056634-68-4
M.F
C23H22N6O2
M. Wt
414.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Momelotinib

CAS Number

1056634-68-4

Product Name

Momelotinib

IUPAC Name

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide

Molecular Formula

C23H22N6O2

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)

InChI Key

ZVHNDZWQTBEVRY-UHFFFAOYSA-N

SMILES

Array

solubility

<1 mg/mL

Synonyms

CYT 387, CYT-387, CYT387, Momelotinib, N-(cyanomethyl)-4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzamide

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N

The exact mass of the compound Momelotinib is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of aminopyrimidine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Momelotinib (CAS: 1056634-68-4), originally designated CYT387, is an ATP-competitive small-molecule kinase inhibitor characterized by its potent dual suppression of Janus kinases (JAK1/JAK2) and activin A receptor type 1 (ACVR1, also known as ALK2). Unlike first-generation JAK inhibitors that strictly target the JAK-STAT axis, momelotinib's structural profile allows it to simultaneously downregulate proinflammatory cytokine signaling and suppress hepcidin production. For procurement and laboratory selection, momelotinib is the definitive reference material for in vivo and in vitro models requiring concurrent modulation of myeloproliferation and iron metabolism, particularly in studies of myelofibrosis-associated anemia [1].

Substituting momelotinib with more common JAK inhibitors like ruxolitinib or fedratinib fundamentally alters the experimental phenotype in hematological models. While ruxolitinib effectively inhibits JAK1 and JAK2, it completely lacks inhibitory activity against ACVR1 (IC50 > 1000 nM), leading to unmitigated or exacerbated hepcidin expression that worsens anemia in vivo. Similarly, fedratinib exhibits only weak, sub-therapeutic ACVR1 inhibition. Consequently, utilizing ruxolitinib as a generic class substitute in myelofibrosis or chronic inflammation assays will fail to replicate the hepcidin-suppressing, erythropoiesis-restoring effects unique to momelotinib's specific kinase binding profile [1].

ACVR1 (ALK2) Kinase Selectivity vs. First-Generation JAK Inhibitors

In direct kinase inhibition assays, momelotinib demonstrates robust binding to ACVR1, a critical regulator of hepcidin. Momelotinib achieves an IC50 of 52.5 nM against ACVR1, whereas fedratinib shows weak inhibition (IC50 = 273.5 nM) and ruxolitinib shows no activity (IC50 > 1000 nM) [1]. This quantitative difference dictates the selection of momelotinib for any assay measuring iron metabolism alongside JAK-STAT suppression.

Evidence DimensionACVR1 (ALK2) IC50
Target Compound Data52.5 nM
Comparator Or BaselineRuxolitinib (>1000 nM); Fedratinib (273.5 nM)
Quantified Difference>19-fold higher potency vs ruxolitinib; 5.2-fold higher potency vs fedratinib
ConditionsIn vitro HotSpot kinase assay

Essential for researchers needing a JAK inhibitor that simultaneously suppresses hepcidin to model anemia relief, which ruxolitinib cannot achieve.

Core JAK1 and JAK2 Potency Maintenance

Despite its expanded activity against ACVR1, momelotinib maintains highly potent, low-nanomolar inhibition of its primary targets. It inhibits JAK1 and JAK2 with IC50 values of 11 nM and 18 nM, respectively, while exhibiting approximately 10-fold less activity against JAK3 (IC50 ~155 nM)[1]. This ensures that the compound effectively halts downstream STAT3 and STAT5 phosphorylation in JAK2V617F-mutated cell lines at concentrations comparable to strict JAK inhibitors.

Evidence DimensionKinase IC50
Target Compound DataJAK1: 11 nM; JAK2: 18 nM
Comparator Or BaselineJAK3 (Off-target baseline): ~155 nM
Quantified Difference~10-fold selectivity for JAK1/2 over JAK3
ConditionsATP-competitive in vitro kinase assay

Confirms that the added ACVR1 activity does not compromise the compound's primary utility as a highly potent, selective JAK1/2 pathway suppressor.

pH-Dependent Solubility and Salt Disproportionation

When procuring momelotinib for in vivo or formulation studies, the specific salt form dictates handling protocols. Momelotinib dihydrochloride monohydrate exhibits highly pH-dependent solubility (pKa = 3.7). While it achieves 690 μg/mL at pH 0.9, solubility drops drastically to 70 μg/mL at pH 2.1 [2]. Furthermore, in non-acidified aqueous media, the dihydrochloride salt undergoes rapid disproportionation, dropping from an initial kinetic solubility of >60 mg/mL to form a less soluble monohydrochloride precipitate within 30 to 45 minutes[1].

Evidence DimensionAqueous Solubility Stability
Target Compound DataAcidified media (pH 0.9): 690 μg/mL (stable)
Comparator Or BaselineNon-acidified media: Disproportionation and precipitation within 45 mins
Quantified Difference>60 mg/mL initial kinetic solubility drops rapidly due to monohydrochloride formation in neutral pH
ConditionsAqueous media at 25°C

Critical for formulation scientists and pharmacologists to use appropriately acidified vehicles or co-solvents to prevent API precipitation and dosing failures.

In Vivo Pharmacokinetic Contribution of the M21 Active Metabolite

For in vivo procurement and dosing calculations, researchers must account for momelotinib's primary circulating active metabolite, M21. Formed via aldehyde oxidase, M21 retains approximately 40% of the parent compound's pharmacological activity against JAK1/2 and ACVR1. In steady-state pharmacokinetic evaluations, the M21-to-momelotinib AUC ratio ranges from 1.4 to 2.1 [1]. This high-exposure active metabolite significantly drives the prolonged in vivo efficacy of the drug.

Evidence DimensionActive Metabolite (M21) Exposure
Target Compound DataM21 AUC ratio to parent: 1.4 - 2.1
Comparator Or BaselineParent compound (Momelotinib baseline): 1.0
Quantified DifferenceM21 exposure is 1.4x to 2.1x higher than parent at steady state
ConditionsIn vivo pharmacokinetic profiling

Critical for toxicologists and pharmacologists designing in vivo dosing regimens, as the M21 metabolite must be factored into total active drug exposure.

In Vivo Models of Myeloproliferative Neoplasms with Anemia

Directly leveraging momelotinib's dual JAK1/2 and ACVR1 inhibition (IC50 = 52.5 nM), this compound is the optimal choice for murine models of myelofibrosis where restoring erythropoiesis is a primary endpoint. Unlike ruxolitinib, momelotinib suppresses hepcidin, making it indispensable for studies tracking hemoglobin improvement alongside spleen volume reduction [1].

Preclinical Formulation and Bioavailability Assays

Because of its complex pH-dependent solubility (pKa = 3.7) and tendency for salt disproportionation in non-acidified media, momelotinib dihydrochloride is an excellent reference API for pharmaceutical scientists developing novel lipid-based or acidified solid dispersion formulations aimed at overcoming kinetic precipitation [REFS-3, REFS-4].

JAK2V617F-Mutant Cell Line Profiling

With its low-nanomolar potency against JAK2 (IC50 = 18 nM) and 10-fold selectivity over JAK3, momelotinib serves as a highly reliable positive control for in vitro proliferation and apoptosis assays using JAK2-dependent hematopoietic cell lines (e.g., Ba/F3-JAK2V617F, HEL cells) to evaluate specific STAT3/STAT5 phosphorylation blockade[2].

Pharmacokinetic and Aldehyde Oxidase Metabolism Studies

Because momelotinib is heavily metabolized by aldehyde oxidase to form the active M21 metabolite (AUC ratio 1.4-2.1), it serves as an excellent reference standard for ADME workflows investigating aldehyde oxidase-dependent drug clearance and active metabolite contribution in kinase inhibitors[5].

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

414.18042397 Da

Monoisotopic Mass

414.18042397 Da

Heavy Atom Count

31

Appearance

Yellow solid powder

UNII

6O01GMS00P

Drug Indication

Momelotinib is indicated for the treatment of intermediate or high-risk myelofibrosis (MF), including primary MF or secondary MF [postpolycythemia vera (PV) and post-essential thrombocythemia (ET)], in adults with anemia.
Treatment of acute lymphoblastic leukaemia, Treatment of essential thrombocythaemia, Treatment of polycythaemia vera, Treatment of post-essential thrombocythaemia myelofibrosis, Treatment of post-polycythaemia vera myelofibrosis
Treatment of myelofibrosis

Livertox Summary

Momelotinib is a small molecule Janus kinase inhibitor that is used in the treatment of intermediate or high risk, primary or secondary myelofibrosis. Momelotinib is associated with transient and usually mild elevations in serum aminotransferase levels during therapy and has also been linked to instances of clinically apparent acute liver injury including reactivation of hepatitis B.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Janus Kinase Inhibitors; JAK Inhibitors
Antineoplastic Agents

Pharmacology

Momelotinib is an orally bioavailable small-molecule inhibitor of Janus kinases 1 and 2 (JAK1/2) with potential antineoplastic activity. JAK1/2 inhibitor CYT387 competes with JAK1/2 for ATP binding, which may result in inhibition of JAK1/2 activation, inhibition of the JAK-STAT signaling pathway, and so the induction of apoptosis and a reduction of tumor cell proliferation in JAK1/2-expressing tumor cells. JAK2 is the most common mutated gene in bcr-abl-negative myeloproliferative disorders; the JAK2V617F gain-of-function mutation involves a valine-to-phenylalanine modification at position 617. The JAK-STAT signaling pathway is a major mediator of cytokine activity and is often dysregulated in a variety of tumor cell types.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Mechanism of Action

One of the molecular pathways that have been implicated in the pathogenesis of MF is constitutively activated and dysregulated Janus protein tyrosine kinase (JAK)-signal transducer and activator of transcription (STAT) signalling, which is believed to drive the abnormal production of pro-inflammatory cytokines in bone marrow stroma. An aberrant JAK-STAT signalling pathway in MF may or may not be caused by JAK mutations such as JAK2V617F. Momelotinib is an adenosine triphosphate-competitive inhibitor of wild-type JAK1 and JAK2 as well as mutant JAK2V617F, which contribute to the signalling of several cytokines and growth factors that are important for hematopoiesis and immune function. Momelotinib and its major human circulating metabolite, M21, have higher inhibitory activity for JAK2 compared to other members of the JAK family - JAK3 and tyrosine kinase 2 (TYK2). Momelotinib and M21 additionally inhibit activin A receptor type 1 (ACVR1), also known as activin receptor-like kinase 2 (ALK2), which produces subsequent inhibition of liver hepcidin expression and increased iron availability, resulting in increased red blood cell production. Dysregulated JAK signalling may also contribute to inflammation and hyperactivation of ACVR1. Suppression of hepcidin by momelotinib increases circulating iron and hemoglobin, and stimulates erythropoiesis in the bone marrow.

KEGG Target based Classification of Drugs

Protein kinases
Non-receptor tyrosine kinases
JAK family
JAK1 [HSA:3716] [KO:K11217]

Other CAS

1056634-68-4

Absorption Distribution and Excretion

Momelotinib is rapidly absorbed following oral administration with a bioavailability of 97%. The mean (%CV) steady-state Cmax is 479 ng/mL (61%), and the mean (%CV) AUC is 3,288 ng x h/mL (60%) at the maximum recommended dosage. Momelotinib exposure (i.e., Cmax and AUC) increases dose proportionally from 100 mg to 300 mg (0.5 to 1.5 times the maximum recommended dosage), but less than dose-proportional at doses from 400 mg to 800 mg (two to four times the maximum recommended dosage). There is no clinically significant accumulation. The Tmax at steady state is two hours (Q1: 1 hour; Q3: 3 hours) post-dose. No clinically significant differences in momelotinib pharmacokinetics were observed following administration of either a high-fat meal (800 kcal; 50% fat) or low-fat meal (400 kcal; 20% fat) in healthy subjects.
Momelotinib is primarily eliminated in feces and, to a lesser extent, in urine. Following a single oral dose of radiolabeled momelotinib in healthy subjects, about 69% of the total radioactive dose was recovered in fecesm with M14 accounting for 21.4% of the dose, momelotinib and M21 each accounting for 13%, and other 12 metabolites accounting for the remaining 22%. About 28% of radioactivity was recovered in urine, with M21 being the major species.
The mean (%CV) apparent volume of distribution at steady-state is 984 L (118%).
The mean (%CV) clearance is clearance is 103 L/h (87%).

Metabolism Metabolites

Momelotinib is metabolized by multiple cytochrome P450 (CYP) enzymes, including CYP3A4 (36%), CYP2C8 (19%), CYP2C9 (17%), CYP2C19 (19%), and CYP1A2 (9%). M21 is initially formed via oxidation of the morpholine ring by the same CYP enzymes, followed by metabolism via aldehyde oxidase. M21 is a major metabolite in humans that retains approximately 40% of the pharmacological activity of the parent. The mean ratio of M21 to momelotinib for AUC ranged from 1.4 to 2.1. Momelotinib can undergo amide hydrolysis, N-dealkylation, nitrile hydrolysis, nitrile oxidation, and glucuronidation.

Wikipedia

Momelotinib

Biological Half Life

The elimination half-life of momelotinib and the M21 metabolite is four to eight hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 09-12-2023
1:Enhanced Antitumor Activity of Cetuximab in Combination with the Jak Inhibitor CYT387 against Non-Small-Cell Lung Cancer with Various Genotypes. Hu Y, Dong XZ, Liu X, Liu P, Chen YB.Mol Pharm. 2016 Feb 1;13(2):689-97. doi: 10.1021/acs.molpharmaceut.5b00927. Epub 2015 Dec 29. PMID: 26685983 2:P-glycoprotein (MDR1/ABCB1) and breast cancer resistance protein (BCRP/ABCG2) restrict brain accumulation of the JAK1/2 inhibitor, CYT387. Durmus S, Xu N, Sparidans RW, Wagenaar E, Beijnen JH, Schinkel AH.Pharmacol Res. 2013 Oct;76:9-16. doi: 10.1016/j.phrs.2013.06.009. Epub 2013 Jul 1. PMID: 23827160 3:Safety and efficacy of CYT387, a JAK1 and JAK2 inhibitor, in myelofibrosis. Pardanani A, Laborde RR, Lasho TL, Finke C, Begna K, Al-Kali A, Hogan WJ, Litzow MR, Leontovich A, Kowalski M, Tefferi A.Leukemia. 2013 Jun;27(6):1322-7. doi: 10.1038/leu.2013.71. Epub 2013 Mar 5. PMID: 23459451 Free PMC Article4:Liquid chromatography-tandem mass spectrometric assay for the JAK2 inhibitor CYT387 in plasma. Sparidans RW, Durmus S, Xu N, Schinkel AH, Schellens JH, Beijnen JH.J Chromatogr B Analyt Technol Biomed Life Sci. 2012 May 1;895-896:174-7. doi: 10.1016/j.jchromb.2012.03.021. Epub 2012 Mar 23. PMID: 22476054

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